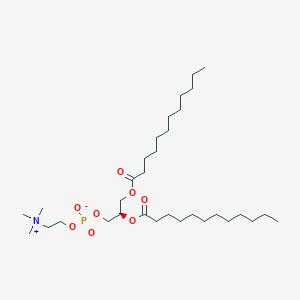
Imidocarb
Overview
Description
Imidocarb is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia (babesiosis) and other parasites . It is usually administered as the dipropionate salt .
Molecular Structure Analysis
Imidocarb has a molecular formula of C19H20N6O and a molecular weight of 348.41 . It belongs to the class of organic compounds known as N-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Physical And Chemical Properties Analysis
Imidocarb has a molecular weight of 348.41 and a chemical formula of C19H20N6O . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Treatment of Protozoal Parasite Diseases in Cattle
Imidocarb (IMD) is used to treat protozoal parasite diseases in cattle, including babesiosis, anaplasmosis, and eperythrozoonosis . It is administered as a dipropionate salt and has been recognized as an effective drug against protozoan parasites .
Residue Depletion in Bovine Tissues
Studies have been conducted on the residue depletion of Imidocarb in bovine tissues. This is important as residues of Imidocarb in bovine tissues pose a risk to food safety . The study found that the liver and kidney may be the target tissues for IMD and the withdrawal time of IMD in cattle is 224 days at the dosage of 3.0 mg/kg .
Prevention of Cattle Tick Fever
Imidocarb dipropionate (IMD) is used in a preventive strategic control program against tick fever agents in dairy calves . The treatment protocol was effective from day 91 to 175 while treatment was being administered .
DNA Damage Reduction
After the application of Imidocarb, DNA damage, which was significantly different from the sick animals as the treatment group, was reduced . This suggests that Imidocarb may have potential applications in the treatment of diseases that cause DNA damage .
Veterinary Medicine
Imidocarb is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites .
Safety and Withdrawal Time Determination
Research has been conducted to determine the safe withdrawal time of Imidocarb in cattle to ensure human food safety . This guides farmers in the proper use of Imidocarb .
Mechanism of Action
Target of Action
Imidocarb is a carbanilide derivative with antiprotozoal activity . It is primarily used in veterinary medicine for the treatment of infections with parasites such as Babesia and other protozoa . The primary targets of Imidocarb are these protozoan parasites, particularly those that cause babesiosis .
Mode of Action
- Interference with Polyamines : Imidocarb may interfere with the production and/or utilization of polyamines in the parasite Trypanosoma brucei . Polyamines are organic compounds that play a crucial role in cell growth and division .
- Prevention of Inositol Entry : Imidocarb may prevent the entry of inositol into the erythrocyte (red blood cell) containing the Babesia parasite . Inositol is a carbohydrate that is vital for the survival of the parasite .
Biochemical Pathways
Imidocarb’s action against the parasites affects the biochemical pathways related to the production and utilization of polyamines and the entry of inositol into the erythrocytes . By interfering with these pathways, Imidocarb disrupts the normal functioning of the parasites, leading to their eventual death .
Pharmacokinetics
It is generally accepted that imidocarb is administered as the dipropionate salt and is usually given by subcutaneous or intramuscular injection . More research is needed to fully understand the ADME properties of Imidocarb and their impact on its bioavailability.
Result of Action
The action of Imidocarb results in the death of the targeted parasites, thereby treating the infection . It has been observed that Imidocarb can cause alterations in the number and size of nuclei and changes in the morphology of the cytoplasm of the parasites . These changes disrupt the normal functioning of the parasites and lead to their death .
Safety and Hazards
properties
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVFJUWLLRELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5318-76-3 (di-hydrochloride) | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048345 | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27885-92-3 | |
| Record name | Imidocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)







